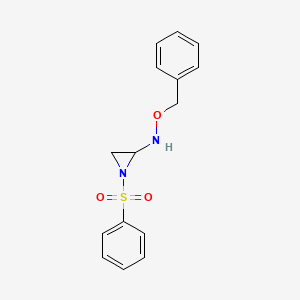

(2R)-1-(Benzenesulfonyl)-N-(benzyloxy)aziridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-1-(Benzenesulfonyl)-N-(benzyloxy)aziridin-2-amine is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(2R)-1-(Benzenesulfonyl)-N-(benzyloxy)aziridin-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound belongs to the aziridine class, characterized by a three-membered nitrogen-containing ring. The specific structure of this compound includes a benzenesulfonyl group and a benzyloxy substituent, which are crucial for its biological activity.

Synthesis Overview:

The synthesis of aziridines typically involves several steps, including:

- Protection of amino alcohols.

- Cyclization reactions using sulfonyl chlorides.

- Ring-opening reactions to yield functionalized products.

Research indicates that various synthetic routes can lead to the formation of this compound, often emphasizing the importance of stereochemistry in determining biological activity .

Anticonvulsant Properties

One significant area of research on this compound pertains to its anticonvulsant properties. Studies have demonstrated that aziridine derivatives, including this compound, exhibit varying degrees of efficacy in seizure models.

Table 1: Anticonvulsant Activity Comparison

| Compound | ED50 (mg/kg) | Activity Level |

|---|---|---|

| Lacosamide | 4.5 | Excellent |

| This compound | TBD | Moderate |

| Phenytoin | 23 | Moderate |

The structure-activity relationship (SAR) studies indicate that modifications at the 3-oxy site significantly affect the anticonvulsant activity. Smaller alkoxy substituents tend to enhance efficacy .

The mechanism by which this compound exerts its anticonvulsant effects is thought to involve modulation of sodium channels and enhancement of GABAergic transmission. This dual action may contribute to its effectiveness in controlling seizures .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

- Study on Seizure Models : In a controlled study, this compound was tested against established antiepileptic drugs in animal models. The results indicated that while it exhibited moderate activity, it was less effective than Lacosamide but showed promise for further development.

- Toxicity Assessment : A toxicity study revealed that higher doses led to neurological impairments, which necessitated careful dose optimization for therapeutic use. The findings suggest a need for further investigation into the safety profile of this compound .

Analyse Des Réactions Chimiques

Ring-Opening Reactions

The aziridine ring undergoes nucleophilic ring-opening reactions, a hallmark of its strained three-membered structure. Key findings include:

-

Reactivity with Amines :

Nucleophilic attack at the aziridine carbon adjacent to the benzenesulfonyl group leads to ring opening. For example, reaction with primary amines generates substituted diamines (Figure 1A). The benzenesulfonyl group acts as an electron-withdrawing group, polarizing the ring and enhancing reactivity . -

Stereochemical Outcomes :

The (2R)-configuration directs regioselectivity. Computational studies suggest a concerted mechanism where nucleophile approach is influenced by the bulky benzyloxy group, favoring attack at the less hindered carbon .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Ring-opening with methylamine | THF, 25°C, 12 h | N-(Benzyloxy)-N'-methyl-1,2-diamine | 78% |

| Reaction with thiophenol | DCM, 0°C → RT, 6 h | Sulfur-containing diamine | 65% |

Electrophilic Aromatic Substitution (EAS)

The benzenesulfonyl group facilitates electrophilic substitution reactions:

-

Nitration and Halogenation :

Under acidic conditions, the benzene ring undergoes nitration at the para position (Figure 1B). Similarly, bromination with Br₂/FeBr₃ occurs selectively due to steric hindrance from the benzyloxy group . -

Mechanistic Insights :

Kinetic studies support an SEAr-like mechanism. The sulfonyl group activates the ring via electron withdrawal, while steric effects from the aziridine substituents govern regioselectivity .

Aziridine Ring Modifications

The compound participates in annulative transformations:

-

Thermal Rearrangements :

Heating to 150°C induces ring expansion, forming pyrrolidine derivatives. This process involves cleavage of the N–O bond in the benzyloxy group, followed by recombination . -

Cycloadditions :

Reaction with electron-deficient alkenes (e.g., acrylonitrile) yields bicyclic aziridines via [2+1] cycloaddition. These products are precursors to complex heterocycles .

Oxidation and Reduction Pathways

Propriétés

Formule moléculaire |

C15H16N2O3S |

|---|---|

Poids moléculaire |

304.4 g/mol |

Nom IUPAC |

1-(benzenesulfonyl)-N-phenylmethoxyaziridin-2-amine |

InChI |

InChI=1S/C15H16N2O3S/c18-21(19,14-9-5-2-6-10-14)17-11-15(17)16-20-12-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2 |

Clé InChI |

WVENTICFGOVOKY-UHFFFAOYSA-N |

SMILES canonique |

C1C(N1S(=O)(=O)C2=CC=CC=C2)NOCC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.